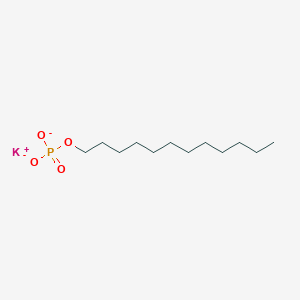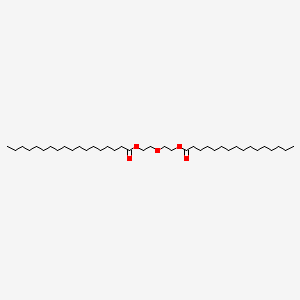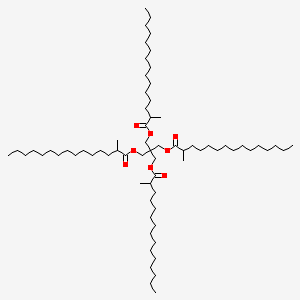
Phosphoramidothioic acid, cyclohexyl-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidothioic acid, cyclohexyl-, disodium salt is a chemical compound with the molecular formula C6-H12-N-O2-P-S.2Na and a molecular weight of 239.20 . It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of phosphoramidothioic acid, cyclohexyl-, disodium salt involves the esterification reaction between phosphoric acid or thiophosphoric acids and alcohol . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient production.
Analyse Des Réactions Chimiques
Phosphoramidothioic acid, cyclohexyl-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions may result in the formation of different phosphoramidothioic acid esters.
Applications De Recherche Scientifique
Phosphoramidothioic acid, cyclohexyl-, disodium salt has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential effects on enzymes and other biological molecules . In medicine, it may be explored for its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of phosphoramidothioic acid, cyclohexyl-, disodium salt involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phosphoramidothioic acid, cyclohexyl-, disodium salt can be compared with other similar compounds, such as phosphoramidothioic acid, O,S-dimethyl ester . These compounds share similar chemical structures and properties but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.
List of Similar Compounds::Propriétés
Numéro CAS |
84439-60-1 |
|---|---|
Formule moléculaire |
C6H12NNa2O2PS |
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
disodium;N-dioxidophosphinothioylcyclohexanamine |
InChI |
InChI=1S/C6H14NO2PS.2Na/c8-10(9,11)7-6-4-2-1-3-5-6;;/h6H,1-5H2,(H3,7,8,9,11);;/q;2*+1/p-2 |
Clé InChI |
ATYPFQBKCQJFMQ-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)NP(=S)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
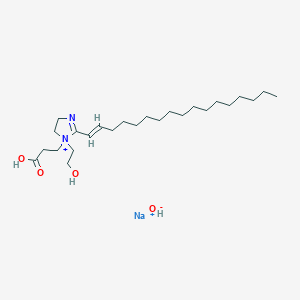
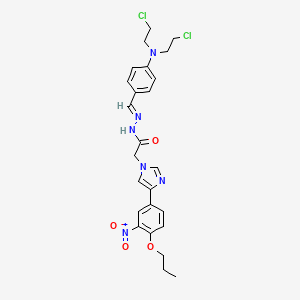
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
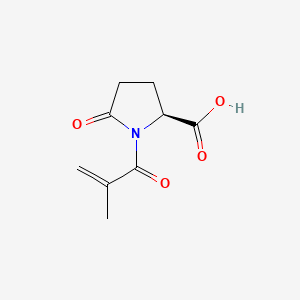
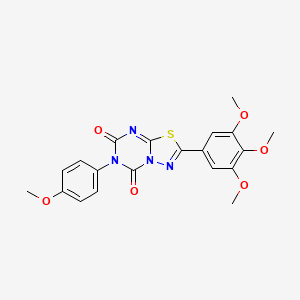

![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)

![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)

